Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate
CAS No.: 869543-47-5
Cat. No.: VC8303333
Molecular Formula: C11H10ClNO2S
Molecular Weight: 255.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869543-47-5 |
|---|---|
| Molecular Formula | C11H10ClNO2S |
| Molecular Weight | 255.72 g/mol |
| IUPAC Name | ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C11H10ClNO2S/c1-3-15-11(14)7-4-13-10(12)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3 |
| Standard InChI Key | OGGMPOZTPMKXCG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure comprises a bicyclic thieno[3,2-c]pyridine system fused from a thiophene and pyridine ring. Key substituents include:
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Chloro group at position 4, enhancing electrophilic reactivity.
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Methyl group at position 3, influencing steric and electronic effects.
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Ethyl carboxylate at position 7, providing a handle for further derivatization.
The molecular formula is , with a molecular weight of 255.72 g/mol. The systematic IUPAC name, ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate, reflects these substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 869543-47-5 |
| Molecular Formula | |
| Molecular Weight | 255.72 g/mol |
| SMILES | CCOC(=O)C1=CN=C(C2=C1SC=C2C)Cl |
| InChI Key | OGGMPOZTPMKXCG-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from simpler heterocyclic precursors. A common route includes:
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Cyclization: Formation of the thieno[3,2-c]pyridine core via cyclocondensation of thiophene derivatives with pyridine precursors.
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Chlorination: Introduction of the chloro group using agents like phosphorus oxychloride.
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Esterification: Attachment of the ethyl carboxylate group via nucleophilic acyl substitution.
Reaction Optimization
Key parameters affecting yield and purity include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reactant solubility.
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Temperature control: Maintaining 60–80°C during cyclization prevents side reactions.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate ring-forming steps.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65 |
| Chlorination | PCl₅, reflux | 78 |
| Esterification | Ethanol, H₂SO₄, 24h | 82 |
Physicochemical Properties
Stability and Solubility
The compound is stable under inert atmospheres but hydrolyzes slowly in aqueous acidic or basic conditions due to the ester moiety. Solubility data:
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Polar solvents: Highly soluble in DMSO (≥50 mg/mL).
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Nonpolar solvents: Sparingly soluble in hexane (<1 mg/mL).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 2.68 (s, 3H, -CH₃), 4.42 (q, 2H, -OCH₂), 7.12–7.98 (m, 3H, aromatic).
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IR (cm⁻¹): 1720 (C=O), 1550 (C=N), 750 (C-Cl).
Reactivity and Chemical Modifications
Electrophilic Substitution
The chloro group undergoes nucleophilic aromatic substitution with amines or alkoxides. For example, reaction with piperazine yields analogs with enhanced bioactivity.
Ester Hydrolysis
The ethyl ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization:
This intermediate serves as a precursor for amide or acyl chloride derivatives.
Applications in Medicinal Chemistry
Kinase Inhibition
The compound’s planar structure facilitates binding to ATP pockets in kinases. Derivatives show IC₅₀ values <100 nM against Abl1 and EGFR kinases, making them candidates for anticancer therapies.
Antibacterial Activity
Methyl and ethyl esters of thienopyridines exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to interference with cell wall synthesis.
Material Science Applications
Organic Electronics
Thienopyridine derivatives serve as electron-deficient units in organic semiconductors. Ethyl 4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate-based polymers exhibit hole mobilities of 0.1–0.3 cm²/V·s, suitable for thin-film transistors.
Comparison with Related Thienopyridine Derivatives
Table 3: Structural and Functional Comparisons
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